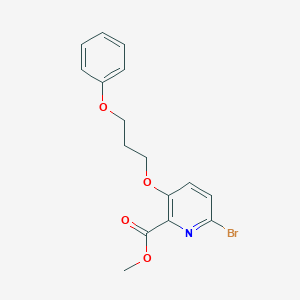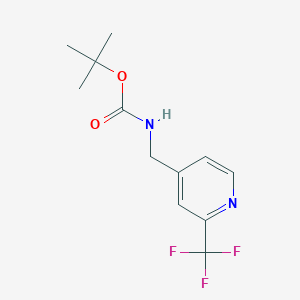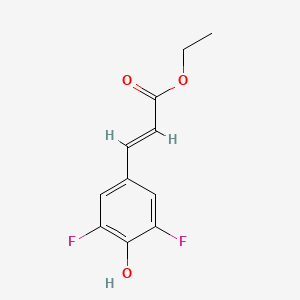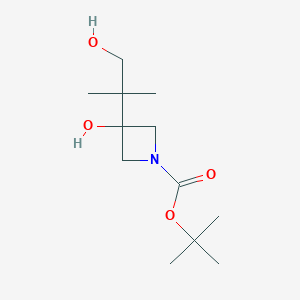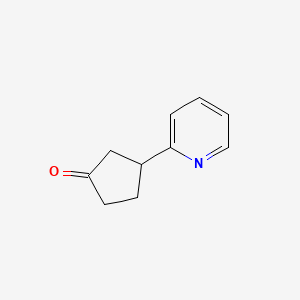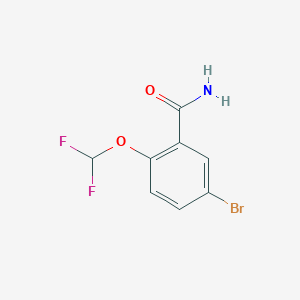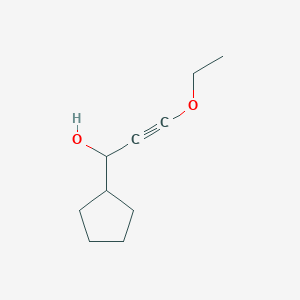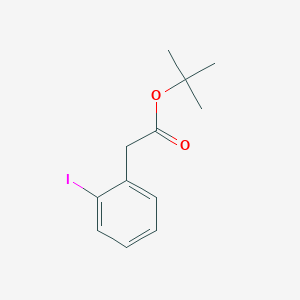![molecular formula C8H10N2O4 B1397981 [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 611238-76-7](/img/structure/B1397981.png)
[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor or modulator.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
- [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propionic acid
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butyric acid
Comparison:
- [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to different reactivity and properties.
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propionic acid: Contains a propionic acid moiety, which may affect its biological activity and solubility.
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butyric acid: Features a butyric acid moiety, potentially altering its pharmacokinetic properties and applications.
The uniqueness of [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-9-10(4-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHBPCXEVOQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1397898.png)
![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
